molecular formula C13H19ClN2O B2870011 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride CAS No. 2038925-51-6

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride

Cat. No.: B2870011
CAS No.: 2038925-51-6
M. Wt: 254.76
InChI Key: QLKGCRDZHNRFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone hydrochloride is a synthetic organic compound featuring a pyrrolidine ring substituted with an aminomethyl group at the 3-position, linked to a phenylethanone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-9-12-6-7-15(10-12)13(16)8-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKGCRDZHNRFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a phenyl group, contributing to its pharmacological properties.

The chemical formula for this compound is C13H18N2O with a molecular weight of 218.3 g/mol. Its structural representation includes the following:

PropertyValue
Chemical Formula C13H18N2O
Molecular Weight 218.3 g/mol
MDL No. MFCD16675113
Pubchem CID 62062325
IUPAC Name 1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethanone
Appearance Oil

Biological Activity

Research indicates that compounds similar to 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone exhibit various biological activities, including:

Anticancer Properties

Studies have shown that derivatives of pyrrolidine compounds can possess significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) and hepatoma cell lines (e.g., HepG2) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective properties. These compounds have been associated with modulation of neurotransmitter systems and potential therapeutic effects in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antiproliferative Activity : A study evaluated a series of pyrrolidine derivatives, including those structurally similar to our compound, showing promising results against MCF-7 and HepG2 cell lines with IC50 values ranging from 12.2 μM to 18.3 μM, which are comparable to established chemotherapeutics like doxorubicin .
  • Neuroprotective Mechanisms : Research has indicated that certain pyrrolidine compounds can enhance neuronal survival in models of oxidative stress, potentially through the modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) levels .

Research Findings

Recent findings on the biological activity of related compounds include:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, primarily at the G2/M phase, leading to increased apoptosis rates .
  • Apoptosis Induction : Mechanistic studies reveal that these compounds can upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, enhancing apoptotic signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Moieties

  • N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2,2-diphenylacetamide Hydrochloride ([178419-59-5]) Structural Difference: Incorporates a hydroxypyrrolidine ring and a diphenylacetamide group instead of aminomethyl-pyrrolidine and phenylethanone. Similarity Score: 0.98 (based on structural overlap) .
  • {2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine Hydrochloride ([1423033-57-1]) Structural Difference: Replaces the phenylethanone group with a sulfonylmethylphenyl moiety.

Fluorinated Analogues

  • 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one Hydrochloride Structural Difference: Features a fluorinated azetidine ring instead of pyrrolidine. Functional Impact: Fluorination typically increases metabolic stability and bioavailability. The smaller azetidine ring (4-membered vs. 5-membered pyrrolidine) may influence conformational flexibility and receptor binding . Molecular Weight: 210.68 g/mol (vs. ~290 g/mol for the target compound) .

Pyrovalerone Analogs

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Structural Difference: Lacks the aminomethyl group on pyrrolidine and includes a pentanone chain. Functional Impact: Pyrovalerone is a known monoamine reuptake inhibitor, suggesting that the target compound’s aminomethyl group may modulate selectivity for neurotransmitter transporters .

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₃H₁₈ClN₂O ~290 (estimated) Not reported 3-Aminomethyl-pyrrolidine, Phenyl
2-Amino-4-(2-Chloro-5-(4-CH₃-Ph)Pyridin-3-Yl)-1-Ph-Pyridine [] C₂₂H₁₈ClN₃ 466–545 268–287 Chloropyridine, Methylphenyl
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one HCl [2] C₈H₁₆ClFN₂O 210.68 Not reported Fluoroazetidine
Pyrovalerone [4] C₁₆H₂₁NO 245.35 Not reported Pyrrolidine, Pentanone
  • Synthesis Insights: The target compound’s synthesis likely involves hydrochlorination of a precursor amine, as seen in related compounds (e.g., trifluoroethanone derivatives in ) .

Pharmacological and Functional Considerations

  • Aminomethyl-Pyrrolidine vs. Hydroxypyrrolidine: The aminomethyl group in the target compound may enhance interactions with amine transporters (e.g., dopamine, norepinephrine) compared to hydroxylated analogs, which could favor hydrogen bonding with enzymes .
  • Impact of Fluorine: Fluorinated analogs () demonstrate improved pharmacokinetic profiles, but the target compound’s non-fluorinated structure might offer a different toxicity or selectivity profile .
  • Psychoactive Potential: Structural parallels to pyrovalerone suggest possible monoamine reuptake inhibition, though the aminomethyl group could shift selectivity toward serotonin or norepinephrine transporters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.